Moderate Inhibition of Human Organic Cation Transporter 1 (OCT1)
N-Neopentyl-3-(2-phenoxyethoxy)aniline inhibits human OCT1-mediated uptake of the fluorescent substrate ASP+ with an IC₅₀ of 138 µM in HEK293 cells [1]. This inhibitory potency is substantially weaker than that of classical OCT1 inhibitors such as verapamil (IC₅₀ ~1.5 µM), carvedilol (IC₅₀ ~2.3 µM), and diphenhydramine (IC₅₀ ~4.1 µM), but comparable to or slightly more potent than some morphinan opioids (e.g., oxycodone, IC₅₀ ~2 mM) [2][3]. The compound therefore occupies a defined niche as a moderate-affinity OCT1 ligand, useful for calibrating transporter inhibition assays and for studying structure-activity relationships (SAR) of N-substituted anilines at this clinically relevant uptake transporter.
| Evidence Dimension | IC₅₀ for inhibition of human OCT1-mediated substrate uptake |
|---|---|
| Target Compound Data | 138,000 nM (138 µM) |
| Comparator Or Baseline | Verapamil (IC₅₀ ~1.5 µM); Carvedilol (IC₅₀ ~2.3 µM); Diphenhydramine (IC₅₀ ~4.1 µM); Oxycodone (IC₅₀ ~2,000 µM) |
| Quantified Difference | N-Neopentyl-3-(2-phenoxyethoxy)aniline is ~92-fold less potent than verapamil, but ~14.5-fold more potent than oxycodone. |
| Conditions | HEK293 cells stably expressing human OCT1; ASP+ substrate uptake measured by microplate reader after 5 min incubation. |
Why This Matters
The defined IC₅₀ value enables researchers to use this compound as a benchmark for moderate OCT1 inhibition, distinguishing it from both high-potency probes and inactive controls in transporter pharmacology studies.
- [1] BindingDB. (n.d.). Entry for monomer ID 50241341: Inhibition of human OCT1 expressed in HEK293 cells. View Source
- [2] Chen, Y., Li, S., Brown, C., Cheatham, S., Castro, R. A., Leabman, M. K., Urban, T. J., Chen, L., Yee, S. W., Choi, J. H., Huang, Y., Brett, C. M., Burchard, E. G., & Giacomini, K. M. (2009). Effect of genetic variation in the organic cation transporter 1, OCT1, on metformin pharmacokinetics. Clinical Pharmacology & Therapeutics, 86(3), 299–306. View Source
- [3] Meyer, M. J., Neumann, V. E., Friesacher, H. R., Zdrazil, B., Brockmöller, J., & Tzvetkov, M. V. (2019). Opioids as substrates and inhibitors of the genetically highly variable organic cation transporter OCT1. Journal of Medicinal Chemistry, 62(21), 9890–9905. View Source
